molecular formula C22H22N2O3S B2779440 2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1114866-65-7

2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2779440
CAS RN: 1114866-65-7
M. Wt: 394.49
InChI Key: JKVABDLODKPKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Researchers have synthesized compounds based on the scaffold of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, showing moderate to good inhibitory activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. The anticancer activity is attributed to the inhibition of tubulin polymerization by some of these compounds (Kamal et al., 2011).

Synthesis and Pharmaceutical Potential

A study reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are pharmacologically relevant derivatives with various biological, medicinal, and industrial applications. This method involves ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions (Fülöpová et al., 2015).

Antimicrobial Activities

A series of 1,3,4-thiadiazoles synthesized through the reaction with selected derivatives showed significant antimicrobial activity against several microorganisms, including Escherichia coli and Staphylococcus aureus. The synthesis process involved a solvent-free, room temperature grinding method, highlighting a green chemistry approach to discovering new antimicrobial agents (Shehadi et al., 2022).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-6-5-7-18(14-16)22-23-20-8-3-4-9-21(20)28(25,26)24(22)15-17-10-12-19(27-2)13-11-17/h3-14,22-23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVABDLODKPKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.